This compound is classified as an organic amine and is often used in pharmacological research due to its potential interactions with biological targets. It can be synthesized through various organic chemistry techniques, which are detailed in the synthesis analysis section.
The synthesis of N-(2-methoxybenzyl)-1-(2-methoxyphenyl)methanamine hydrobromide typically involves several key steps:
The molecular structure of N-(2-methoxybenzyl)-1-(2-methoxyphenyl)methanamine hydrobromide can be analyzed through various spectroscopic techniques:
N-(2-methoxybenzyl)-1-(2-methoxyphenyl)methanamine hydrobromide can participate in various chemical reactions:
The mechanism of action for N-(2-methoxybenzyl)-1-(2-methoxyphenyl)methanamine hydrobromide is primarily related to its interaction with biological targets such as receptors or enzymes:
Experimental studies often employ techniques such as radiolabeled binding assays or enzyme activity assays to elucidate these mechanisms.
The physical and chemical properties of N-(2-methoxybenzyl)-1-(2-methoxyphenyl)methanamine hydrobromide include:
N-(2-methoxybenzyl)-1-(2-methoxyphenyl)methanamine hydrobromide has several scientific applications:
N-(2-Methoxybenzyl)-1-(2-methoxyphenyl)methanamine hydrobromide represents a structurally innovative bis-methoxybenzylamine hybrid. Its core architecture integrates two ortho-methoxy-substituted benzyl groups linked through a tertiary amine bridge—a design reminiscent of pharmacophores in neuroactive compounds like EVT-6016622 (a related N,N-dibenzylamine with antidepressant potential) . The ortho-methoxy groups confer distinct steric and electronic properties: (i) They induce torsional restriction in the benzyl rings, potentially favoring receptor-complementary conformations; (ii) The electron-donating methoxy substituents enhance aromatic π-electron density, facilitating cation-π interactions with neurotransmitter receptors; and (iii) The absence of 4-position substituents (unlike 2C-X phenethylamines) may reduce off-target activity [5]. This scaffold diverges from classical psychoplastogens (e.g., psilocybin) by lacking an indole/ergoline system and from NBOMe derivatives by omitting the phenethylamine backbone, positioning it as a novel chemotype within the serotonergic space [5].
Table 1: Structural Comparison of Key Benzylamine Derivatives
Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|---|
N-(2-Methoxybenzyl)-1-(2-methoxyphenyl)methanamine | N,N-bis-benzylamine | 2-OMe on both aryl rings | 322.2 (free base) | Not assigned |
(2-Methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine | N,N-bis-benzylamine | 2-OMe, 4-OMe-2,5-diMe | 285.4 | 355382-57-9 |
(2-Methoxyphenyl)methanamine | Primary benzylamine | 2-OMe | 137.6 (free base) | 42365-52-6* |
1-(2-Methoxyphenyl)-N-methylmethanamine | N-Methylbenzylamine | 2-OMe | 151.2 (free base) | 181880-42-2 |
*Hydrochloride salt. Data compiled from [2] [6].
The compound’s design addresses critical challenges in contemporary neuropsychopharmacology:
Key unresolved aspects necessitate systematic investigation:
Table 2: Priority Targets for Receptor Profiling
Receptor Subtype | Rationale for Testing | Key Comparator Ligands | Target Selectivity Ratio |
---|---|---|---|
5-HT2AR | Primary target of psychedelics/entactogens | Psilocin (Ki = 6.3 nM) | >100x over 5-HT2C/2B |
5-HT2CR | Off-target liability (anorectic effects) | Lorcaserin (Ki = 15 nM) | <10% displacement at 1 μM |
5-HT2BR | Cardiotoxicity mediator (valvulopathy) | Ergoline derivatives | No agonism/antagonism |
5-HT7R | Mood/cognition modulation | LP-211 (Ki = 0.58 nM) | Secondary screening tier |
Imidazoline I1 | Emerging target for depression | Moxonidine (Ki = 3.2 nM) | Secondary screening tier |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: